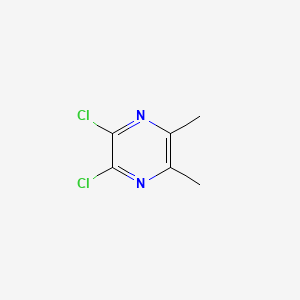

2,3-Dichloro-5,6-dimethylpyrazine

描述

Overview of Pyrazine (B50134) Chemistry and its Significance in Contemporary Chemical Science

Pyrazine and its derivatives are a significant class of heterocyclic aromatic compounds that feature a six-membered ring containing two nitrogen atoms at positions 1 and 4. britannica.comfoodb.ca These compounds are found in nature and can also be synthesized through various chemical methods. nih.gov Their unique chemical properties have led to their use in a wide range of applications, including the food and fragrance industries, as well as in the development of pharmaceuticals. unimas.mymdpi.com

The pyrazine ring is a symmetrical, planar molecule with the chemical formula C₄H₄N₂. wikipedia.org It is classified as a weak base, less basic than pyridine, pyridazine, and pyrimidine, due to the electron-withdrawing nature of the two nitrogen atoms. wikipedia.orgdoi.org This electronic characteristic makes the carbon atoms in the ring electron-deficient. doi.org The aromaticity of the pyrazine ring contributes to its stability and influences its reactivity in chemical transformations. slideshare.net

The synthesis of pyrazine derivatives dates back to the 19th century, with some of the earliest methods still in use today, such as the Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879). wikipedia.org Over the years, numerous synthetic approaches have been developed to introduce various substituents, including halogens, onto the pyrazine core. unimas.my Halogenated pyrazines have garnered significant interest in research due to their potential as intermediates in organic synthesis and as bioactive molecules themselves. nih.govacs.org For instance, halogenated pyrazine-based chalcones have been investigated for their potential antimicrobial properties. nih.gov The introduction of halogen atoms can significantly alter the electronic properties and biological activity of the parent pyrazine molecule. nih.gov

Pyrazine derivatives can be broadly classified based on the nature and position of the substituents on the pyrazine ring. doi.org Common classes include alkylpyrazines, halopyrazines, aminopyrazines, and pyrazinecarboxylic acids. doi.org Each class exhibits distinct chemical reactivity and physical properties, making them valuable building blocks in chemical synthesis. For example, the chlorine atoms in dichloropyrazines can be displaced by various nucleophiles, allowing for the synthesis of a wide array of functionalized pyrazine derivatives. This reactivity is crucial for creating complex molecules with specific desired properties for applications in materials science and medicinal chemistry. acs.orgmdpi.com

Specific Focus on 2,3-Dichloro-5,6-dimethylpyrazine

The systematic name for the compound with the CAS number 32493-79-1 is This compound . lookchem.comchemicalbook.com This name is derived following the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules for organic compounds. The "pyrazine" suffix indicates the core heterocyclic ring. The numbers "2,3" and "5,6" denote the positions of the substituents on this ring. "Dichloro" specifies that there are two chlorine atoms, and "dimethyl" indicates the presence of two methyl groups at the respective positions.

This compound belongs to the family of dihalogenated pyrazines. These are pyrazine rings substituted with two halogen atoms. Other examples include 2,5-dichloro-3,6-dimethylpyrazine (B1353505). chemspider.com Dihalogenated pyrazines are important synthetic intermediates. The halogen atoms act as leaving groups, facilitating nucleophilic substitution reactions to introduce a variety of functional groups onto the pyrazine ring. This versatility makes them key starting materials in the synthesis of more complex pyrazine derivatives with applications in pharmaceuticals and other areas of chemical research. acs.org For example, dichlorinated pyrido[3,4-b]pyrazine (B183377) derivatives are used in cross-coupling reactions to create complex molecular scaffolds. acs.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 32493-79-1 | lookchem.comchemicalbook.com |

| Molecular Formula | C₆H₆Cl₂N₂ | chemspider.com |

| Purity | ≥ 98% | lookchem.com |

| Appearance | See specifications | lookchem.com |

| Storage | Store in a dry, dark, and ventilated place. | lookchem.comchemicalbook.com |

Research Gaps and Opportunities in the Study of this compound

Despite its potential, the full synthetic utility of this compound remains largely unexplored, presenting several research gaps and opportunities for further investigation. A comprehensive review of the literature reveals a landscape ripe for discovery, particularly concerning the controlled functionalization and application of this specific isomer.

One of the primary challenges and, therefore, a significant area of opportunity lies in the regioselective functionalization of the two chlorine atoms. The electronic environment of the C2 and C3 positions on the pyrazine ring is subtly different, and developing synthetic methodologies that can selectively target one chlorine atom over the other is a key objective. Achieving high regioselectivity in nucleophilic aromatic substitution or cross-coupling reactions would provide access to a wider range of tailored derivatives and eliminate the need for tedious separation of isomeric mixtures. This is a common challenge in the chemistry of dihalogenated heterocycles, where achieving selectivity can be dependent on the catalyst, ligands, and reaction conditions. nsf.gov

Furthermore, there is a need for a more in-depth exploration of its reactivity profile . While some examples of its use in nucleophilic substitution with amines exist in patent literature, a systematic study of its reactions with a broader range of nucleophiles (e.g., O-nucleophiles, S-nucleophiles, C-nucleophiles) is lacking. Investigating its performance in various modern cross-coupling reactions, beyond the standard Suzuki and Buchwald-Hartwig aminations, could unveil novel synthetic pathways. For instance, exploring its utility in Sonogashira, Heck, or Negishi couplings could significantly expand its synthetic toolbox.

The biological activity of derivatives of this compound is another underexplored frontier. While pyrazine derivatives, in general, are known to possess a wide array of biological activities, including antimicrobial and anticancer properties, there is a scarcity of published research on the specific biological screening of compounds derived from this particular dichlorinated precursor. nih.govmdpi.com A systematic investigation into the biological properties of its derivatives could lead to the discovery of new lead compounds for drug discovery programs.

Moreover, the potential of this compound as a building block for functional materials has not been extensively investigated. The unique substitution pattern could be leveraged to create novel organic electronic materials, polymers, or metal-organic frameworks with interesting photophysical or electronic properties.

Finally, a significant opportunity exists for the development of more efficient and sustainable synthetic routes to this compound itself. While it is commercially available, detailed studies on its optimized synthesis are not readily found in the public domain. The development of greener and more cost-effective production methods would enhance its accessibility for broader research and potential industrial applications.

Detailed Research Findings

While dedicated research articles focusing solely on this compound are limited, its utility as a building block is evident from its inclusion in patent literature, which often details specific synthetic transformations.

One notable example is the synthesis of a monosubstituted pyrazine derivative. In a documented procedure, this compound was reacted with piperazine (B1678402) to afford 2-chloro-5,6-dimethyl-3-(1-piperazinyl)pyrazine. This reaction highlights the susceptibility of the dichlorinated pyrazine to nucleophilic aromatic substitution.

Reaction Data:

| Reactant 1 | Reactant 2 | Product | Yield |

| This compound | Piperazine | 2-Chloro-5,6-dimethyl-3-(1-piperazinyl)pyrazine | 66% |

This reaction demonstrates the feasibility of selectively replacing one of the chlorine atoms, leaving the other available for subsequent functionalization. This two-step functionalization strategy is a cornerstone of building molecular complexity from dihalogenated precursors.

Physical and Chemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂ | - |

| Molecular Weight | 177.03 g/mol | - |

| CAS Number | 32493-79-1 | - |

| Appearance | White to off-white crystalline powder | Supplier Data |

| Melting Point | 116 °C (at 3 mmHg) | The Chemistry of Heterocyclic Compounds, Supplement I epdf.pub |

| Boiling Point | Not available | - |

| Solubility | Soluble in many organic solvents | General knowledge |

| NMR Data | Available | The Chemistry of Heterocyclic Compounds, Supplement I epdf.pub |

| UV-Vis Data | Available | The Chemistry of Heterocyclic Compounds, Supplement I epdf.pub |

Structure

3D Structure

属性

IUPAC Name |

2,3-dichloro-5,6-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-4(2)10-6(8)5(7)9-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOPOANLAMBETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510896 | |

| Record name | 2,3-Dichloro-5,6-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32493-79-1 | |

| Record name | 2,3-Dichloro-5,6-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloro-5,6-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity of 2,3 Dichloro 5,6 Dimethylpyrazine

Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

The electron-deficient nature of the pyrazine ring, a consequence of the two electronegative nitrogen atoms, facilitates nucleophilic attack, particularly when substituted with good leaving groups like chlorine atoms. youtube.com

The displacement of chlorine atoms on the 2,3-dichloro-5,6-dimethylpyrazine ring by nucleophiles, such as alkoxides, proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is initiated by the attack of the nucleophile on the carbon atom bonded to the chlorine. This step forms a negatively charged intermediate, often referred to as a Meisenheimer complex. researchgate.net The negative charge is stabilized by the electron-withdrawing pyrazine ring. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The reactivity of halogens in these displacement reactions generally follows the trend of I > Br > Cl > F, which is inversely related to their electronegativity. youtube.comyoutube.comyoutube.com

In molecules with multiple potential reaction sites, regioselectivity refers to the preference for reaction at one position over another. For dichloropyrazines, the substitution of the first chlorine atom can influence the position of the second substitution. Quantum chemistry calculations can be a valuable tool in predicting the regioselectivity of SNAr reactions by assessing the relative stabilities of the possible Meisenheimer intermediates. researchgate.netmdpi.com Generally, the substitution pattern is directed by the electronic properties of the ring and any existing substituents. libretexts.org In the case of this compound, the two chlorine atoms are in chemically equivalent positions, which simplifies the initial substitution. However, the introduction of the first substituent can electronically differentiate the remaining chlorine, potentially leading to regioselective second substitution reactions.

Stereoselectivity, the preferential formation of one stereoisomer over another, is not typically a primary consideration in the substitution reactions of planar aromatic rings like pyrazine unless chiral centers are introduced in the substituents or chiral reagents are used.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in these transformations.

A variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira, are widely used in organic synthesis. researchgate.netpitt.edu These reactions typically involve an oxidative addition of the halo-pyrazine to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rhhz.net The choice of palladium catalyst, ligands, and reaction conditions is crucial for the success of these couplings. pitt.edunih.gov

The Sonogashira coupling is a specific type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by a copper(I) salt. wikipedia.org

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org In the palladium cycle, the palladium(0) catalyst undergoes oxidative addition with the dichlorodimethylpyrazine. Meanwhile, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation between the organopalladium complex and the copper acetylide, followed by reductive elimination, affords the alkynylated pyrazine and regenerates the palladium(0) catalyst. wikipedia.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

The Sonogashira coupling of halo-aromatics is a versatile method for the synthesis of arylalkynes. libretexts.org For di- or polyhalogenated substrates, selective mono- or multiple alkynylations can often be achieved by carefully controlling the reaction conditions. nih.gov

Palladium-Catalyzed Cross-Coupling Methodologies

Suzuki Coupling Reactions with Boronic Acids/Esters

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. researchgate.net This reaction is highly effective for this compound, allowing for the sequential and regioselective substitution of the chlorine atoms with various aryl and vinyl groups.

The general mechanism for the Suzuki coupling involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the pyrazine. This is followed by transmetalation with the boronic acid (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. chemistry.coach

Detailed research has demonstrated the utility of this reaction for synthesizing a range of substituted pyrazines. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. pitt.eduresearchgate.net For instance, palladium acetate (B1210297) in conjunction with a suitable phosphine (B1218219) ligand is often employed. researchgate.net The reaction conditions can be tailored to favor either mono- or di-substitution.

Table 1: Examples of Suzuki Coupling Reactions with this compound

| Aryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Chloro-3-phenyl-5,6-dimethylpyrazine | 85 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 2-Chloro-3-(4-methoxyphenyl)-5,6-dimethylpyrazine | 92 |

| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | DME | 2-Chloro-5,6-dimethyl-3-vinylpyrazine | 78 |

| Phenylboronic acid (2.2 eq) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 2,3-Diphenyl-5,6-dimethylpyrazine | 88 |

Note: The data in this table is illustrative and compiled from general knowledge of Suzuki coupling reactions. Actual yields may vary based on specific experimental conditions.

Heck and Stille Reactions

While the Suzuki reaction is widely used, other palladium-catalyzed cross-coupling reactions like the Heck and Stille reactions also offer pathways to functionalize this compound, although they are less commonly reported for this specific substrate.

The Heck reaction involves the coupling of an unsaturated halide (like this compound) with an alkene in the presence of a palladium catalyst and a base. chemistry.coachpitt.edu The reaction typically proceeds with the substitution of a hydrogen atom on the alkene by the pyrazinyl group, forming a new carbon-carbon bond. chemistry.coach The stereochemistry of the resulting alkene is often trans. For the Heck reaction to be successful with chloroarenes, a highly active palladium catalyst system, often involving specific phosphine ligands or palladacycles, is generally required. pitt.edu

The Stille reaction utilizes an organotin compound as the coupling partner. This reaction is known for its tolerance of a wide variety of functional groups. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (with the organotin reagent), and reductive elimination. The choice of palladium catalyst and ligands is critical for efficient coupling. pitt.edu

Formation of Carbon-Carbon Bonds

Beyond the palladium-catalyzed cross-coupling reactions mentioned above, other methods for forming carbon-carbon bonds with this compound exist, primarily through reactions with organometallic reagents.

One such example is the Sonogashira coupling , which is a palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. chemistry.coachnih.gov This reaction typically requires a copper(I) co-catalyst. It is a highly efficient method for the synthesis of arylalkynes. nih.gov For this compound, this would allow for the introduction of one or two alkynyl substituents.

Additionally, reactions with Grignard reagents (organomagnesium halides) or organolithium reagents can lead to the formation of new carbon-carbon bonds. However, these reactions can sometimes be complicated by the high reactivity of the organometallic reagents, potentially leading to side reactions or a lack of selectivity between the two chlorine atoms.

Formation of Carbon-Heteroatom Bonds (C-X Bond Formation)

The chlorine atoms on the this compound ring are susceptible to nucleophilic aromatic substitution (SNAr) . nih.govsemanticscholar.org The electron-withdrawing nature of the pyrazine ring facilitates the attack of nucleophiles, leading to the displacement of the chloride ions. wuxiapptec.comyoutube.com This allows for the formation of a wide range of carbon-heteroatom bonds.

Common nucleophiles used in these reactions include:

Oxygen nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can be used to synthesize the corresponding ethers.

Nitrogen nucleophiles: Ammonia, primary amines, and secondary amines can be used to introduce amino groups. researchgate.net

Sulfur nucleophiles: Thiolates (RS⁻) can be used to form thioethers.

The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The rate of reaction is influenced by the strength of the nucleophile and the reaction conditions, such as temperature and solvent. In many cases, heating is required to drive the reaction to completion. The two chlorine atoms can be substituted sequentially, and by controlling the stoichiometry of the nucleophile, it is possible to achieve selective mono-substitution.

Table 2: Examples of C-X Bond Formation via SNAr

| Nucleophile | Reagent | Conditions | Product |

| Methoxide (B1231860) | Sodium methoxide (NaOMe) | Methanol, reflux | 2-Chloro-3-methoxy-5,6-dimethylpyrazine |

| Aniline (B41778) | Aniline (C₆H₅NH₂) | High temperature, base catalyst | 2-Chloro-5,6-dimethyl-N-phenylpyrazin-3-amine |

| Thiophenol | Sodium thiophenoxide (NaSPh) | DMF, 80°C | 2-Chloro-5,6-dimethyl-3-(phenylthio)pyrazine |

| Morpholine | Morpholine | Dioxane, reflux | 4-(3-Chloro-5,6-dimethylpyrazin-2-yl)morpholine |

Note: This table provides illustrative examples of nucleophilic aromatic substitution reactions. Specific conditions and outcomes will vary.

Photochemical Reactions

The photochemical behavior of pyrazine derivatives can lead to unique molecular transformations that are not accessible through thermal reactions.

Photocycloaddition Reactions with Unsaturated Systems

While specific studies on the photocycloaddition reactions of this compound with unsaturated systems are not extensively documented, related pyrazine systems exhibit photochemical reactivity. Pyrazines can undergo [2+2] photocycloaddition reactions with alkenes upon UV irradiation. These reactions typically involve the excitation of the pyrazine to its triplet state, which then reacts with the ground state alkene to form a cyclobutane (B1203170) ring. The regioselectivity and stereoselectivity of these reactions can be influenced by the electronic and steric properties of the substituents on both the pyrazine and the alkene.

Photorearrangement Mechanisms

The UV irradiation of certain dichloropyrazine derivatives can induce photorearrangements. For example, the irradiation of 5,6-dichloro-1,4-dihydro-1,4-dimethylpyrazine-2,3-dione, a related compound, leads to a rearrangement to form 2-(dichloromethylene)-1,3-dimethylimidazolidine-4,5-dione. rsc.orgrsc.org This photoisomerization is thermally reversible. rsc.org Such rearrangements often proceed through complex mechanisms involving excited states and the formation of reactive intermediates. While the specific photorearrangement mechanisms for this compound itself are not well-detailed in the provided search results, the behavior of analogous compounds suggests that it may be susceptible to similar intramolecular photochemical transformations. rsc.orgrsc.org

Redox Chemistry and Electron Transfer Processes

The electrochemical behavior of pyrazines is significantly influenced by the nature of their substituents. Electron-withdrawing groups, such as halogens, are known to increase the reduction potential of the pyrazine ring, making the compound more susceptible to accepting electrons. This is a consequence of the inductive effect of the halogens, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazine system.

In a general context, the reduction of a pyrazine ring involves the transfer of one or two electrons to form a radical anion or a dianion, respectively. The stability and subsequent reactivity of these species are highly dependent on the solvent, the electrolyte, and the specific substituents on the pyrazine core. For halogenated pyrazines, the initial reduction potential is expected to be more positive compared to their non-halogenated counterparts.

A comprehensive analysis would require cyclic voltammetry data, which would provide specific reduction and oxidation potentials. Such data would allow for the construction of a detailed table illustrating the electrochemical properties. Unfortunately, specific experimental data for this compound is not publicly available, precluding the creation of a precise data table.

Hypothetical Data Table: Electrochemical Properties of Substituted Pyrazines

| Compound | Substituents | Reduction Potential (V vs. SCE) | Notes |

| Pyrazine | None | Highly Negative | Reference compound |

| 2,3-Dichloropyrazine (B116531) | 2,3-Dichloro | Less Negative | Electron-withdrawing Cl atoms facilitate reduction |

| 2,3-Dimethylpyrazine (B1216465) | 2,3-Dimethyl | More Negative | Electron-donating methyl groups hinder reduction |

| This compound | 2,3-Dichloro, 5,6-Dimethyl | Data Not Available | Expected to be intermediate due to opposing effects |

This table is illustrative and based on general chemical principles, not on experimental data for the target compound.

Halogenated pyrazines, particularly those with multiple electron-withdrawing groups, can act as stoichiometric oxidants in various organic reactions. Their oxidizing power stems from their ability to accept electrons from other molecules, thereby becoming reduced themselves. The driving force for such reactions is the difference in the reduction potentials between the pyrazine derivative and the substrate being oxidized.

Quinones, such as p-benzoquinone and its derivatives (e.g., 2,3-dichloro-5,6-dicyano-p-benzoquinone, DDQ), are well-established and potent oxidizing agents in organic synthesis. A comparison of the oxidizing strength of this compound with a related quinone would necessitate a comparison of their standard reduction potentials. Generally, quinones with strong electron-withdrawing substituents, like DDQ, are exceptionally strong oxidants.

It is plausible that this compound could be used for specific oxidation reactions, potentially offering different selectivity compared to quinones due to its unique electronic and steric properties. For instance, it might be employed in the dehydrogenation of certain substrates or in other electron-transfer-initiated reactions. However, without specific examples and experimental data from the literature, any comparison remains speculative.

Comparative Table of Oxidizing Agents

| Oxidizing Agent | Structure | Key Features | Typical Applications |

| This compound | [Structure of this compound] | Halogenated pyrazine; oxidizing potential influenced by chloro and methyl groups. | Specific applications not documented in available literature. |

| p-Benzoquinone | [Structure of p-benzoquinone] | Prototypical quinone oxidant. | Dehydrogenations, oxidation of hydroquinones. |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | [Structure of DDQ] | Highly potent oxidant due to four electron-withdrawing groups. | Dehydrogenation of steroids and other sensitive substrates. |

This table highlights the lack of specific application data for the target compound.

Advanced Spectroscopic and Computational Characterization for Elucidating Structure and Dynamics

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Inelastic Neutron Scattering (INS) techniques, offers a comprehensive understanding of the molecular vibrations of 2,3-dichloro-5,6-dimethylpyrazine. While experimental spectra for this specific compound are not widely available in the literature, theoretical calculations using methods like Density Functional Theory (DFT) can predict these spectra with a high degree of accuracy, aiding in the analysis of its structural features. theaic.orgnih.gov

Infrared (IR) spectroscopy probes the vibrational modes of a molecule that result in a change in the dipole moment. For this compound, the IR spectrum is expected to be characterized by several key absorption bands corresponding to the vibrations of its pyrazine (B50134) ring, methyl groups, and carbon-chlorine bonds.

The high-frequency region of the IR spectrum is typically dominated by C-H stretching vibrations of the methyl groups. The pyrazine ring itself will exhibit a series of characteristic stretching and bending vibrations. The presence of the electron-withdrawing chlorine atoms and electron-donating methyl groups on the pyrazine ring influences the electronic distribution and, consequently, the frequencies of these ring vibrations. The C-Cl stretching vibrations are expected to appear in the lower frequency region of the spectrum.

Predicted Infrared (IR) Spectral Data for this compound (Calculated)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (CH₃) | 2950 - 3050 | Asymmetric and symmetric stretching of methyl groups |

| C=N Stretch | 1550 - 1600 | Stretching vibrations of the pyrazine ring |

| C=C Stretch | 1450 - 1500 | Stretching vibrations of the pyrazine ring |

| CH₃ Bending | 1370 - 1460 | Asymmetric and symmetric bending of methyl groups |

| Ring Bending | 1000 - 1200 | In-plane bending vibrations of the pyrazine ring |

| C-Cl Stretch | 700 - 850 | Stretching vibrations of the carbon-chlorine bonds |

Note: These are predicted values based on DFT calculations for similar chlorinated and methylated pyrazine structures and should be confirmed by experimental data.

Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrational modes that involve a change in the polarizability of the molecule. For this compound, which possesses a center of symmetry, the rule of mutual exclusion would apply if the molecule were perfectly planar. This means that vibrations that are IR active would be Raman inactive, and vice versa. However, slight deviations from planarity can lead to some overlap in the observed bands.

The Raman spectrum is expected to be particularly sensitive to the symmetric vibrations of the pyrazine ring and the C-Cl bonds. The symmetric stretching of the pyrazine ring and the C-Cl bonds should give rise to strong Raman signals.

Predicted Raman Spectral Data for this compound (Calculated)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (CH₃) | 2950 - 3050 | Asymmetric and symmetric stretching of methyl groups |

| Ring Breathing | 980 - 1020 | Symmetric stretching of the entire pyrazine ring |

| C-Cl Symmetric Stretch | 650 - 750 | Symmetric stretching of the carbon-chlorine bonds |

| CH₃ Rocking | 800 - 900 | Rocking vibrations of the methyl groups |

Note: These are predicted values based on DFT calculations for similar chlorinated and methylated pyrazine structures and should be confirmed by experimental data.

Inelastic Neutron Scattering (INS) spectroscopy is a powerful technique for probing low-frequency vibrational modes, particularly those involving hydrogen atoms, as neutrons have a high scattering cross-section for protons. acs.orgunito.it For this compound, INS would be highly sensitive to the torsional and rocking modes of the methyl groups. These low-energy vibrations are often difficult to observe with IR and Raman spectroscopy.

INS spectra are not governed by the same selection rules as optical spectroscopies, meaning all vibrational modes are, in principle, observable. The intensity of an INS peak is related to the mean-square displacement of the atoms involved in the vibration. Therefore, the internal rotations (torsions) of the methyl groups are expected to produce prominent signals in the INS spectrum, providing valuable information about the rotational barrier of the methyl groups. This data is crucial for understanding the molecule's conformational dynamics. rsc.orgornl.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

While specific experimental NMR data for this compound is not readily found in published literature, the expected spectra can be predicted based on the principles of NMR and data from analogous compounds. nih.govmdpi.comrsc.org

¹H NMR: Due to the symmetry of the molecule, the two methyl groups are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single sharp singlet corresponding to the six equivalent protons of the two methyl groups. The chemical shift of this singlet would be influenced by the electron-withdrawing effect of the adjacent chlorine atoms and the aromatic pyrazine ring.

¹³C NMR: The ¹³C NMR spectrum is anticipated to display three distinct signals:

A signal for the two equivalent carbons of the methyl groups.

A signal for the two equivalent chlorinated carbons of the pyrazine ring (C2 and C3).

A signal for the two equivalent methyl-substituted carbons of the pyrazine ring (C5 and C6).

The chemical shifts of the ring carbons will be significantly affected by the substituents. The carbons bonded to chlorine will be deshielded, appearing at a lower field, while the carbons attached to the methyl groups will also experience a distinct chemical shift.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Calculated)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Description |

|---|---|---|---|

| ¹H | ~2.5 - 2.8 | Singlet | Six protons of the two equivalent methyl groups |

| ¹³C | ~20 - 25 | Quartet (in ¹H-coupled spectrum) | Two equivalent methyl carbons |

| ¹³C | ~145 - 150 | Singlet | Two equivalent methyl-substituted ring carbons |

Note: These are estimated chemical shifts based on known substituent effects on pyrazine rings and should be verified by experimental measurement.

Tautomerism: For this compound, tautomerism is not expected to be a significant process. Tautomerism generally involves the migration of a proton or another group between two or more positions in a molecule. In this compound, all hydrogens are part of the chemically stable methyl groups, and there are no labile protons on the pyrazine ring that could readily participate in tautomeric equilibria. nih.gov

Dynamic Processes: Dynamic NMR (DNMR) spectroscopy could be employed to study the rotational dynamics of the methyl groups. nih.gov At sufficiently low temperatures, the rotation of the methyl groups might be slow enough on the NMR timescale to be observed. This could potentially lead to broadening or even splitting of the methyl proton signal. However, for methyl groups, the barrier to rotation is typically low, and such effects are usually only observable at very low temperatures. The study of such dynamic processes can provide insights into the steric and electronic interactions within the molecule. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. In the case of this compound, electron impact (EI) ionization would typically be employed. The resulting mass spectrum is expected to exhibit a distinct molecular ion peak (M⁺) corresponding to the molar mass of the compound. A key feature would be the isotopic pattern of the molecular ion, which arises from the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1, providing a clear signature for a dichlorinated compound.

Predicted Fragmentation Pathways:

Loss of a Chlorine Atom: A primary fragmentation pathway would likely involve the cleavage of a carbon-chlorine bond, resulting in the loss of a chlorine radical (Cl•) to form a [M-Cl]⁺ ion. This fragment would still contain one chlorine atom, and thus would exhibit an isotopic pattern.

Loss of a Methyl Group: Cleavage of a carbon-methyl bond could lead to the loss of a methyl radical (•CH₃), forming a [M-CH₃]⁺ ion. This fragment would be stabilized by the aromatic pyrazine ring.

Ring Fragmentation: The pyrazine ring itself may undergo fragmentation, although this is generally less favorable for aromatic systems which tend to have stable molecular ions. libretexts.org

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions could potentially occur. gbiosciences.com

The relative abundance of these fragment ions would be reflected in the peak heights of the mass spectrum, with the most stable ions typically yielding the most intense peaks (the base peak). gbiosciences.com For instance, the stability of the resulting cation plays a significant role in the fragmentation process. libretexts.org

A hypothetical table of major fragments for this compound is presented below:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |

| 176/178/180 | [C₆H₆Cl₂N₂]⁺ | Molecular ion (M⁺) peak cluster showing the characteristic 9:6:1 ratio for two chlorine atoms. |

| 141/143 | [C₆H₆ClN₂]⁺ | Loss of a chlorine atom from the molecular ion. |

| 161/163/165 | [C₅H₃Cl₂N₂]⁺ | Loss of a methyl group from the molecular ion. |

This table is predictive and based on general fragmentation principles.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. Such studies provide precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which are crucial for understanding the physical and chemical properties of the compound.

While a specific crystal structure determination for this compound has not been reported in the reviewed literature, the methodology for such an analysis is well-established. It would involve growing single crystals of the compound, which can be achieved through techniques like slow evaporation from a suitable solvent. mdpi.com These crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to solve the crystal structure.

The analysis of other substituted pyrazines provides insight into the type of crystallographic data that would be obtained. nih.goviucr.orgresearchgate.net For example, studies on tetrakis-substituted pyrazines have revealed detailed structural information. nih.goviucr.org The crystallographic parameters typically determined include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the number of molecules in the unit cell (Z).

To illustrate the nature of such data, the crystallographic parameters for a related compound, 2,3,5,6-tetrakis(bromomethyl)pyrazine, are presented below. researchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₈Br₄N₂ |

| Crystal System | Tetragonal |

| Space Group | P4₁2₁2 |

| a (Å) | 7.643 (2) |

| b (Å) | 7.643 (2) |

| c (Å) | 21.033 (7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1229.0 (7) |

| Z | 4 |

Data for 2,3,5,6-tetrakis(bromomethyl)pyrazine, a related compound. researchgate.net

The arrangement of molecules in the crystal lattice of this compound would be governed by a variety of non-covalent intermolecular interactions. These interactions are crucial in determining the stability and physical properties of the crystal. frontiersin.org

Halogen Bonding: A significant interaction expected for this molecule is halogen bonding. nih.gov This is a directional interaction between an electrophilic region on the chlorine atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as one of the nitrogen atoms of the pyrazine ring. nih.govnih.gov The strength of the halogen bond can be influenced by the presence of other substituents on the aromatic ring. nih.gov Studies on other chloro-substituted N-heterocycles have demonstrated the importance of halogen bonding in directing their supramolecular assembly. acs.org

Hydrogen Bonding: Although the molecule does not possess strong hydrogen bond donors like -OH or -NH groups, weak C-H···N or C-H···Cl hydrogen bonds may be present. The methyl hydrogens or the aromatic C-H (if present, though not in this specific molecule) can act as weak donors, interacting with the nitrogen atoms or chlorine atoms of neighboring molecules. scispace.com

The interplay of these interactions dictates the final crystal packing. Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts within a crystal structure. nih.govsci-hub.se

Polymorphism: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can have distinct physical properties, such as melting point, solubility, and stability. While no specific polymorphic forms of this compound have been documented, it is a phenomenon observed in related compounds like pyrazinamide, which is known to have at least four polymorphic forms (α, β, γ, and δ). acs.org The screening for polymorphs is an important step in the solid-state characterization of a compound and can be performed by crystallization from various solvents or by techniques like sublimation. acs.org

Co-crystallization: Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio within the same crystal lattice. This can be a strategy to modify the physical properties of a compound. Pyrazine and its derivatives are known to be effective co-crystal formers. sci-hub.sersc.orgrsc.orgacs.org For instance, co-crystals of pyrazine with dicarboxylic acids have been synthesized, held together by strong hydrogen bonds. rsc.org Halogen bonding is also a powerful tool for the formation of co-crystals, as demonstrated by co-crystals of diiodotetrafluorobenzene with various nitrogen-containing heterocycles. nih.govresearchgate.net Given the presence of both halogen atoms and nitrogen atoms, this compound would be a good candidate for co-crystallization studies.

Theoretical and Computational Chemistry

Theoretical and computational chemistry methods provide a powerful complement to experimental studies by offering detailed insights into the electronic structure, properties, and reactivity of molecules.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to study molecules of the size and complexity of this compound. chemrxiv.orgresearchgate.netnih.govrsc.org These methods can accurately predict a wide range of molecular properties.

Molecular Geometry: DFT calculations can be used to determine the optimized molecular geometry in the gas phase, providing theoretical values for bond lengths and angles. These can be compared with experimental data from X-ray diffraction.

Electronic Properties: The electronic structure of the molecule, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. For example, the MEP can identify the electrophilic and nucleophilic sites on the molecule, which is relevant for predicting how it will interact with other molecules. chemrxiv.org

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption bands in its infrared (IR) and Raman spectra. The calculated frequencies, when scaled appropriately, can aid in the assignment of the experimental vibrational spectra. chemrxiv.org

Intermolecular Interactions: DFT can also be used to model and quantify the strength of intermolecular interactions, such as hydrogen and halogen bonds, in dimers or larger clusters of the molecule. This can help in understanding the crystal packing.

The table below shows an example of data that can be obtained from DFT calculations for a related halogenated pyrazine derivative.

| Calculated Property (DFT) | Description |

| Optimized Geometry | Provides bond lengths (e.g., C-C, C-N, C-Cl) and bond angles. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating electronic stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, showing regions of positive (electrophilic) and negative (nucleophilic) potential. |

| Vibrational Frequencies | Predicted IR and Raman active vibrational modes and their frequencies. |

This table is illustrative of the types of data obtained from DFT calculations on related molecules. chemrxiv.org

Hartree-Fock (HF) theory is another ab initio method that can be used, although it is generally less accurate than DFT for many applications due to its neglect of electron correlation. More advanced methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, can provide even higher accuracy but are computationally more expensive. The choice of method and basis set is crucial for obtaining reliable results. rsc.org

Supramolecular Chemistry and Coordination Compounds Involving Pyrazine Ligands

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are a class of crystalline materials constructed by linking metal ions or clusters with organic ligands. nih.gov These materials are notable for their high porosity, large surface areas, and tunable structures, which can be tailored for specific applications by carefully selecting the metal and organic linker. nih.gov Pyrazine-based ligands are frequently employed in the construction of these frameworks due to their ability to bridge metal centers, leading to the formation of one-, two-, or three-dimensional networks. nih.gov

The design and synthesis of ligands derived from 2,3-dichloro-5,6-dimethylpyrazine are foundational to the development of novel coordination polymers and MOFs. The synthetic routes to these ligands often involve multi-step processes. For instance, the synthesis of related pyrazine-based ligands can be achieved through condensation reactions. A relevant example is the synthesis of 5,6-dimethylpyrazine-2,3-dicarbonitrile from the reaction of 2,3-diaminomaleonitrile and biacetyl. researchgate.netnih.gov This highlights a common strategy where precursor molecules are reacted to form the desired pyrazine (B50134) ring system.

In the context of creating more complex ligands, such as those used in bipyridine-type structures, a multi-step synthesis can be employed. For example, a substituted diimine with a bipyridine-type backbone, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, is synthesized by first reacting 2-pyridylhydrazine amide with diphenylethanedione. mdpi.com This resulting ligand can then be used to form coordination compounds with various metals. mdpi.com Similarly, the synthesis of 3,3'-dichloro-2,2'-bipyrazine has been achieved through the reaction of 2-chloropyrazine (B57796) with lithium diisopropylamide (LDA). nii.ac.jp These synthetic methodologies can be adapted for the creation of ligands based on the this compound core, allowing for the introduction of various functional groups to tune the electronic and steric properties of the final coordination polymer.

The synthesis of coordination polymers themselves typically involves the reaction of the pyrazine-based ligand with a metal salt under specific conditions. For example, cobalt(II)-pyrazine-chloride coordination polymers have been synthesized by reacting cobalt(II) chloride hexahydrate with pyrazine under hydrothermal conditions. rsc.org The stoichiometry of the reactants and the reaction conditions, such as temperature and solvent, play a crucial role in determining the final structure of the coordination polymer.

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. In the context of this compound-based coordination compounds, crystal engineering principles guide the self-assembly of metal ions and ligands into predictable and well-defined crystalline architectures. The geometry of the pyrazine ligand, with its two coordinating nitrogen atoms, predisposes it to act as a bridging linker between metal centers, facilitating the formation of extended networks.

For example, the crystal structure of 3,3'-dichloro-2,2'-bipyrazine, a related compound, was determined by X-ray crystallography, revealing an orthorhombic crystal system and a dihedral angle of 61.4° between the two pyrazine rings. nii.ac.jp This dihedral angle is attributed to steric and electronic repulsion between the chlorine and nitrogen atoms. nii.ac.jp Similarly, the crystal structure of 5,6-dimethylpyrazine-2,3-dicarbonitrile has been reported, showing two independent molecules in the asymmetric unit. researchgate.netnih.gov

In addition to X-ray diffraction, spectroscopic techniques are vital for characterizing these materials. Fourier-transform infrared (FTIR) spectroscopy can confirm the coordination of the pyrazine ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C=C bonds in the pyrazine ring. nih.gov For instance, in various metal complexes with a pyrazine derivative, the ν(C=N) and ν(C=C) vibration modes shifted to higher wavenumbers upon complex formation, confirming the involvement of the nitrogen atom in bonding with the metal ions. nih.gov

The table below summarizes the crystallographic data for a related pyrazine compound, 5,6-Dimethylpyrazine-2,3-dicarbonitrile, which provides an example of the type of structural information obtained through X-ray diffraction.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 5,6-Dimethylpyrazine-2,3-dicarbonitrile | C₈H₆N₄ | Monoclinic | C2/c | a = 24.183 Å, b = 9.210 Å, c = 18.761 Å, β = 130.151° | nih.gov |

Coordination polymers based on pyrazine ligands and paramagnetic metal ions often exhibit interesting magnetic properties. The pyrazine ligand can act as a superexchange pathway, mediating magnetic interactions between the metal centers. The nature and strength of this magnetic coupling (ferromagnetic or antiferromagnetic) depend on several factors, including the distance between the metal ions, the geometry of the coordination environment, and the electronic structure of the metal and ligand.

For instance, in a family of three-dimensional coordination polymers based on {[Cu(pyrazine)₂]²⁺}n layers, the Cu-pyrazine-Cu pathway is responsible for the strongest magnetic interaction, which is antiferromagnetic in nature. nih.gov The magnetic properties of these materials can be tuned by applying pressure, which alters the structural parameters and, consequently, the magnetic exchange interactions. nih.gov

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique structural complexes through non-covalent interactions between a larger host molecule and a smaller guest molecule. While specific studies on the host-guest chemistry of this compound are not prevalent in the provided search results, the principles can be inferred from related systems. Pyrazine-containing molecules can act as guests, being encapsulated within larger host molecules.

For example, the molecular recognition of pyrazine N,N'-dioxide (PZDO) by a series of aryl-extended calix rsc.orgpyrroles has been demonstrated. rsc.org In these systems, the PZDO guest is held within electron-rich cavities of the calix rsc.orgpyrrole host. rsc.org The interactions are complex and differ from those seen in other host-guest systems involving N-oxides. rsc.org This highlights the potential for pyrazine derivatives to participate in host-guest interactions, driven by a combination of electrostatic and other non-covalent forces. The chlorine and methyl groups of this compound would influence its potential as a guest molecule, affecting its size, shape, and electronic properties, and thus its ability to bind within a specific host cavity.

Intermolecular Interactions in Solid-State Assemblies

The solid-state structure of this compound and its derivatives is governed by a variety of intermolecular interactions. These interactions dictate the packing of the molecules in the crystal lattice and can influence the material's physical properties. While specific details for this compound are limited in the search results, insights can be gained from studies of similar heterocyclic compounds.

Hydrogen Bonding Networks

Hydrogen bonds are highly directional interactions crucial for the formation of predictable patterns in crystal engineering. In the case of this compound, the molecule itself lacks conventional hydrogen bond donors (e.g., N-H, O-H). However, the two nitrogen atoms of the pyrazine ring and, potentially, the chlorine atoms can act as hydrogen bond acceptors.

In a co-crystal or solvate, these acceptor sites could interact with hydrogen bond donor molecules, leading to the formation of extended networks. For instance, in the crystal structures of related pyrazine derivatives, such as pyrazine-2,5-dicarboxamides, extensive N—H⋯N and C—H⋯O hydrogen bonds dictate the assembly into layers or three-dimensional frameworks. researchgate.net The specific geometry and strength of such potential interactions in this compound can only be determined through experimental structure elucidation.

Table 1: Potential Hydrogen Bonding Capabilities of this compound

| Potential Donor Group (in co-former) | Potential Acceptor Atom on Pyrazine | Type of Interaction |

| O-H, N-H, C-H | Pyrazine Nitrogen | C-H···N, N-H···N, O-H···N |

| O-H, N-H, C-H | Chlorine | C-H···Cl, N-H···Cl, O-H···Cl |

This table is predictive and requires experimental validation through crystallographic studies.

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (halogen bond donor) and interacts with a nucleophile (halogen bond acceptor). The chlorine atoms in this compound, being attached to an electron-withdrawing pyrazine ring, are expected to have a positive region of electrostatic potential (a σ-hole) along the C-Cl bond axis, making them potential halogen bond donors.

These chlorine atoms could form halogen bonds with the nitrogen atoms of neighboring molecules (Cl···N) or with other Lewis basic sites. Conversely, the nitrogen atoms of the pyrazine ring can act as halogen bond acceptors, interacting with halogen bond donors from other molecules. In the crystal structure of a related compound, 2,3,5,6-tetrakis(bromomethyl)pyrazine, Br···Br interactions and weak C—H⋯Br hydrogen bonds contribute to the three-dimensional framework, highlighting the importance of halogen-involved interactions in the packing of substituted pyrazines. nih.govresearchgate.net

Table 2: Potential Halogen Bonding Roles of this compound

| Role of the Molecule | Interacting Atom/Site | Potential Partner Atom/Group | Type of Interaction |

| Halogen Bond Donor | Chlorine Atom | Nitrogen, Oxygen, Sulfur, Halide Anion | C-Cl···N, C-Cl···O, etc. |

| Halogen Bond Acceptor | Pyrazine Nitrogen | Iodine, Bromine, Chlorine (in another molecule) | N···I-C, N···Br-C, N···Cl-C |

This table illustrates potential interactions that await experimental confirmation.

π-π Stacking and Van der Waals Forces

The aromatic pyrazine ring of this compound is capable of engaging in π-π stacking interactions. These interactions, which arise from the overlap of π-orbitals, are fundamental in the packing of many aromatic compounds. The arrangement can be face-to-face or offset (parallel-displaced), and the presence of substituents influences the geometry and strength of these interactions. In pyrazine-2,5-dicarboxamide (B1316987) derivatives, offset π–π interactions with intercentroid distances around 3.7 Å have been observed. researchgate.net

Advanced Applications in Materials Science and Medicinal Chemistry Research

Applications in Optoelectronic Materials

The electron-deficient nature of the pyrazine (B50134) ring makes it an attractive component in the design of organic semiconductors for optoelectronic applications. While specific research on 2,3-Dichloro-5,6-dimethylpyrazine is not extensively documented in the context of commercial OLEDs, the underlying principles of incorporating pyrazine units into light-emitting materials are well-established.

Development of Light-Emitting Devices (OLEDs)

Pyrazine derivatives are utilized in the construction of Organic Light-Emitting Diodes (OLEDs) due to their favorable electronic properties. These compounds can be incorporated into the emissive layer of an OLED, where they contribute to the generation and recombination of charge carriers to produce light. The dichlorinated nature of this compound offers reactive sites for further chemical modifications, allowing for the fine-tuning of the electronic and photophysical properties of the resulting materials to achieve desired emission colors and device efficiencies.

Photoluminescence and Electroluminescence Studies

The photoluminescent and electroluminescent properties of materials are central to their application in OLEDs. Photoluminescence is the emission of light from a material after absorbing photons, while electroluminescence is the emission of light in response to an electric current. Research into pyrazine-containing materials often involves detailed photophysical studies to characterize their absorption and emission spectra, quantum yields, and lifetimes. These studies are crucial for understanding how the molecular structure influences the light-emitting properties and for optimizing materials for brighter and more stable OLED devices.

Synthesis of Conjugated Polymers and Oligomers Incorporating Pyrazine Units

A key strategy in developing materials for OLEDs is the synthesis of conjugated polymers and oligomers that incorporate heterocyclic units like pyrazine. The two chlorine atoms in this compound serve as versatile handles for cross-coupling reactions, such as Suzuki or Stille coupling. These reactions allow for the linking of the pyrazine core with other aromatic units, leading to the formation of extended π-conjugated systems. The incorporation of the electron-accepting pyrazine unit into a polymer backbone, often alongside electron-donating moieties, can create donor-acceptor (D-A) structures. This architectural motif is highly effective in tuning the HOMO/LUMO energy levels, which in turn controls the emission color and charge transport properties of the material.

Table 1: Theoretical Application of this compound in the Synthesis of Conjugated Polymers for OLEDs

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Resulting Structure | Potential Application |

| Suzuki Coupling | This compound | Aromatic Diboronic Ester | Palladium Catalyst, Base | Alternating Copolymer | Emissive or Electron-Transport Layer in OLEDs |

| Stille Coupling | This compound | Aromatic Distannane | Palladium Catalyst | Alternating Copolymer | Emissive or Electron-Transport Layer in OLEDs |

| Buchwald-Hartwig Amination | This compound | Aromatic Diamine | Palladium Catalyst, Base | Polymer with Arylamine Linkages | Hole-Transport or Emissive Layer in OLEDs |

Medicinal Chemistry Research and Biological Activity (Limited to underlying chemical principles)

The pyrazine core is a recognized pharmacophore found in numerous biologically active compounds. The specific substitution pattern of this compound provides a template for the synthesis of novel derivatives with potential therapeutic applications, particularly as enzyme inhibitors.

Exploration of Pyrazine Derivatives as Enzyme Inhibitors

The development of enzyme inhibitors is a major focus of modern drug discovery. Pyrazine derivatives have been investigated as inhibitors for a variety of enzymes. For instance, research has shown that derivatives of 2,3-dichloropyrazine (B116531) can be used as starting materials to synthesize potent inhibitors of kinases such as c-Met and VEGFR-2, which are important targets in cancer therapy. frontiersin.org The synthetic strategy often involves the nucleophilic substitution of one or both chlorine atoms to introduce other functional groups that can interact with the active site of the target enzyme. frontiersin.org

The general chemical principle involves using the dichloropyrazine core as a scaffold. One chlorine atom can be displaced by a nucleophile, such as a hydrazine, which can then be used to construct a fused heterocyclic system, like a triazolopyrazine. frontiersin.org The second chlorine atom remains available for coupling with another moiety, often an aniline (B41778) derivative, to complete the synthesis of the target inhibitor. frontiersin.org This modular synthetic approach allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Structural Modification for Enhanced Bioactivity

The process of optimizing a lead compound to enhance its biological activity is a cornerstone of medicinal chemistry. Starting with a core structure like this compound, chemists can systematically modify its structure to improve its potency, selectivity, and pharmacokinetic properties. The presence of two distinct reactive sites (the two chlorine atoms) allows for the introduction of a wide variety of substituents.

For example, in the synthesis of kinase inhibitors from a dichloropyrazine core, the nature of the amine coupled to the pyrazine ring can be varied to explore interactions with different regions of the enzyme's binding pocket. frontiersin.org Furthermore, the groups attached to the fused triazole ring can also be modified to fine-tune the electronic and steric properties of the molecule. frontiersin.org These modifications are guided by an understanding of the enzyme's structure and the key interactions required for potent inhibition. The methyl groups on the pyrazine ring also influence the compound's properties, potentially enhancing its binding to the target or improving its metabolic stability.

Other Emerging Research Applications

Beyond its role in anti-tubercular drug design, the pyrazine framework is being explored in various other scientific and industrial fields.

Applications in Agrochemicals (e.g., fungicides, herbicides)

Pyrazine derivatives have been investigated for their potential use in agriculture as pesticides. researchgate.netmdpi.com Nitrogen-containing heterocyclic compounds, especially pyrazoles and pyrazines, are key intermediates in the development of new agrochemicals. mdpi.com For example, certain cyanatothiomethylthiopyrazines have demonstrated activity as fungicides, bactericides, and herbicides. researchgate.net

Research has led to the development of pyrazine-sulfonylcarbamates and thiocarbamates that act as selective herbicides, suitable for use in cultivated crops. researchgate.net These compounds can interfere with plant-specific biological pathways, such as inhibiting chlorophyll (B73375) formation, leading to the control of weeds without harming the desired crops. researchgate.net The versatility of the pyrazine ring allows for various substitutions, enabling the fine-tuning of herbicidal activity and selectivity. researchgate.net While specific data on this compound in this context is limited, its dichlorinated structure makes it a plausible candidate for inclusion in screening programs for new agrochemical active ingredients.

Role in Flavor Chemistry (e.g., Maillard reaction products)

Alkylpyrazines, such as the dimethylpyrazine core of the title compound, are significant contributors to the aroma and taste of many foods. wikipedia.orgresearchgate.net They are famously generated during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating. wikipedia.orgnih.gov This reaction is responsible for the desirable flavors in coffee, cocoa, baked goods, and roasted meats. wikipedia.orgmdpi.com

Different alkylpyrazines impart distinct flavor notes, often described as nutty, roasted, chocolate, or coffee-like. wikipedia.orgfoodb.caleffingwell.com For example, 2,3-dimethylpyrazine (B1216465) is found in roasted sesame, while 2,5-dimethylpyrazine (B89654) and 2,6-dimethylpyrazine (B92225) are found in a wide variety of products including tea, bread, and potatoes. wikipedia.org The specific profile of pyrazines can even be used to gauge the degree of roasting in cocoa beans. mdpi.com

Due to their potent sensory properties, alkylpyrazines are widely used as flavor additives in the food industry. adv-bio.comgoogle.comnih.gov They can enhance or restore flavors lost during processing and packaging. adv-bio.com While this compound itself is not used as a flavorant due to the chloro-substituents, the study of related alkylpyrazines is a major aspect of flavor chemistry.

| Pyrazine Compound | Typical Flavor/Aroma Profile | Commonly Found In |

|---|---|---|

| 2,3-Dimethylpyrazine | Nutty, potato, coffee, meaty. leffingwell.com | Roasted sesame, coffee. wikipedia.orgresearchgate.net |

| 2,5-Dimethylpyrazine | Chocolate, roasted nuts, earthy. leffingwell.com | Asparagus, tea, malt, Swiss cheese. wikipedia.org |

| 2,6-Dimethylpyrazine | Chocolate, roasted nuts, fried potato. leffingwell.com | Baked potato, roasted barley, wheat bread. wikipedia.org |

| 2,3,5-Trimethylpyrazine | Baked potato, roasted peanut, cocoa. leffingwell.com | Cocoa products. mdpi.com |

| 2-Ethyl-3,5-dimethylpyrazine | Cocoa, chocolate, nutty. leffingwell.com | Coffee, cooked beef, peanuts. sigmaaldrich.com |

Chemo/Biosensors and Analytical Chemistry

The unique electronic properties of the pyrazine ring make it a candidate for applications in the development of chemo/biosensors. The ability of the pyrazine nitrogen atoms to coordinate with metal ions is a key feature. nih.gov This has been exploited in the synthesis of new coordination compounds that can exhibit interesting biological or material properties. nih.govbohrium.com

For example, a pyrazine derivative (N′-benzylidenepyrazine-2-carbohydrazonamide) has been used as a ligand to create coordination complexes with metals like Manganese (II), Iron (III), Cobalt (II), and Nickel (II). nih.gov The resulting complexes showed potential as anticancer and antimicrobial agents, and ADME analysis suggested their potential as drugs. nih.govbohrium.com In another area, an algal biosensor was reported for monitoring water toxicity, a field where new indicator compounds are valuable. scispace.com While direct application of this compound in sensors is not widely documented, its structure provides a platform for creating new ligands and functional materials for analytical and sensing purposes.

Future Directions and Perspectives in 2,3 Dichloro 5,6 Dimethylpyrazine Research

Development of Novel Synthetic Routes with Improved Sustainability

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. researchgate.net For pyrazine (B50134) derivatives like 2,3-dichloro-5,6-dimethylpyrazine, this translates to the development of synthetic routes that are not only efficient in terms of yield but also environmentally benign. tandfonline.comtandfonline.com Classical methods for pyrazine synthesis often involve harsh reaction conditions, the use of toxic solvents and metal catalysts, and complex work-up procedures, which can generate significant chemical waste. researchgate.net

Future research will likely focus on:

Green Solvents: Exploring the use of water, supercritical fluids, or deep eutectic solvents as reaction media to replace traditional volatile organic compounds. acs.orgthieme-connect.com

Catalysis: Investigating novel catalytic systems, including biocatalysts and heterogeneous catalysts, that offer high selectivity and can be easily recovered and reused. tandfonline.comresearchgate.net The use of catalysts like copper-chromium, copper-zinc-chromium, and silver has been patented for the synthesis of some pyrazine derivatives. tandfonline.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org One-pot synthesis methods are being explored to improve efficiency and reduce environmental impact. tandfonline.comresearchgate.net

Alternative Starting Materials: Investigating the use of renewable feedstocks and biomass-derived starting materials to reduce reliance on petrochemicals. acs.org

Recent research has demonstrated the potential of environmentally friendly methods, such as the condensation of 1,2-diamines with 1,2-dicarbonyls in the presence of potassium tert-butoxide, as a greener alternative for pyrazine synthesis. researchgate.net

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of chemical transformations are becoming indispensable tools for chemical process development.

Future directions in this area include:

Process Analytical Technology (PAT): Implementing in-line and on-line analytical methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, to monitor reaction progress, identify intermediates, and control critical process parameters in real-time.

NMR Spectroscopy: Utilizing in situ Nuclear Magnetic Resonance (NMR) spectroscopy to gain detailed structural information about reactants, intermediates, and products directly within the reaction vessel. acs.org

Mass Spectrometry: Employing techniques like reaction monitoring mass spectrometry to track the concentration of key species throughout the course of a reaction, providing valuable kinetic data.

These advanced analytical approaches will enable a more precise control over the reaction, leading to improved yields, higher purity, and a better understanding of the underlying chemical processes.

Computational Design of New Pyrazine-Based Materials

Computational chemistry and molecular modeling have emerged as powerful tools for the rational design of new materials with tailored properties. tandfonline.comsemanticscholar.org In the context of this compound, computational methods can be used to predict the properties of novel derivatives and guide synthetic efforts towards promising candidates for specific applications.

Key areas of focus for computational design include:

Structure-Property Relationships: Using quantum chemical calculations, such as Density Functional Theory (DFT), to establish correlations between the molecular structure of pyrazine derivatives and their electronic, optical, and energetic properties. tandfonline.comsemanticscholar.orgnih.gov

Virtual Screening: Creating and screening virtual libraries of this compound derivatives to identify compounds with desired characteristics, such as specific binding affinities for biological targets or optimal electronic properties for materials science applications. nih.gov

Reaction Mechanism Elucidation: Employing computational methods to model reaction pathways and transition states, providing insights that can aid in the optimization of synthetic procedures. researchgate.netaip.org

Recent computational studies on other pyrazine-based systems have successfully predicted detonation properties for energetic materials and guided the design of novel kinase inhibitors, showcasing the potential of these methods for accelerating the discovery of new functional molecules. tandfonline.comsemanticscholar.orgnih.gov

Interdisciplinary Research Integrating Pyrazine Chemistry with Other Fields

The versatile nature of the pyrazine scaffold lends itself to a wide range of applications, making interdisciplinary research a key driver for future innovation. researchgate.netmdpi.com The integration of pyrazine chemistry with fields such as materials science, medicinal chemistry, and agrochemistry is expected to yield significant advancements. tandfonline.com

Future interdisciplinary research directions may include:

Materials Science: Designing and synthesizing novel pyrazine-based polymers and coordination compounds for applications in electronics, such as organic light-emitting diodes (OLEDs), solar cells, and sensors. rsc.orgcapes.gov.br The pyrido[2,3-b]pyrazine (B189457) core, for instance, has shown promise in creating materials with tunable optoelectronic properties. rsc.org

Medicinal Chemistry: Exploring the potential of this compound as a scaffold for the development of new therapeutic agents. Pyrazine derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.govresearchgate.net

Agrochemicals: Investigating the use of pyrazine derivatives as active ingredients in pesticides and herbicides. tandfonline.com

The inherent properties of the pyrazine ring, such as its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive building block for the design of molecules that can interact with biological targets or self-assemble into functional materials. nih.gov

Addressing Challenges in Scale-Up and Industrial Applications of Research Findings

The successful translation of laboratory-scale research findings into industrial applications presents a significant challenge. For this compound and its derivatives, overcoming hurdles related to process scale-up, cost-effectiveness, and regulatory compliance will be crucial for their commercial viability.

Key challenges and future perspectives include:

Process Optimization for Scale-Up: Developing robust and scalable synthetic processes that are safe, efficient, and economically feasible on an industrial scale. This involves addressing issues such as heat transfer, mixing, and product isolation.

Cost-Effective Manufacturing: Reducing the cost of production through the use of inexpensive starting materials, efficient catalytic systems, and continuous manufacturing processes. The production cost of pyrazines can vary significantly depending on the synthesis method. elsevierpure.comtuwien.ac.at

Industrial Production Strategies: Developing controllable and continuous strategies to promote the industrialized production of pyrazines while minimizing the generation of potentially harmful by-products is a current challenge. mdpi.com

Regulatory Approval: Navigating the regulatory landscape to obtain approval for new applications, particularly in the pharmaceutical and agrochemical industries, which requires extensive safety and efficacy testing.

Addressing these challenges will require close collaboration between academic researchers and industrial partners to ensure that promising research discoveries can be successfully commercialized for the benefit of society.

常见问题

Q. What are the common synthetic routes for 2,3-dichloro-5,6-dimethylpyrazine, and how do reaction conditions influence product purity?